molecular formula C13H15NO B073075 1-(4-Methoxyphenyl)cyclopentanecarbonitrile CAS No. 1206-15-1

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Cat. No.: B073075
CAS No.: 1206-15-1
M. Wt: 201.26 g/mol
InChI Key: DOZAMVFROCVJLO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.27 g/mol It is characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl cyanide with cyclopentanone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopentanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a bioisostere for other functional groups, potentially altering the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is unique due to its specific combination of a cyclopentane ring, a methoxyphenyl group, and a nitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopentane-1-carbonitrile
Source PubChem
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InChI

InChI=1S/C13H15NO/c1-15-12-6-4-11(5-7-12)13(10-14)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZAMVFROCVJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152920
Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1206-15-1
Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(4-Methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(4-methoxyphenyl)cyclopentanecarbonitrile
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Record name 1-(p-Methoxyphenyl)cyclopentanenitrile
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